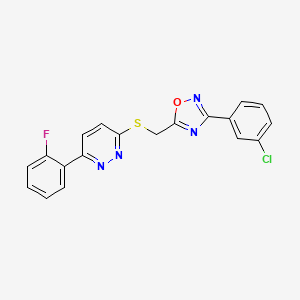
N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide is a useful research compound. Its molecular formula is C20H27FN4O6S and its molecular weight is 470.52. The purity is usually 95%.
BenchChem offers high-quality N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Polymer Structure Elucidation
In a study by Paventi et al. (1996), a polymer was analyzed that resulted from the reaction involving a compound structurally related to N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide. The research focused on the structural analysis of this polymer, using spectroscopic and magnetic resonance techniques to determine its composition and properties (Paventi, Chan, & Hay, 1996).
Imaging Dopamine Receptors
Eskola et al. (2002) synthesized a compound incorporating a fluorophenyl group, similar to the one found in N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide, for imaging dopamine D4 receptors. This involved electrophilic fluorination, highlighting the potential application in diagnostic imaging and neurological research (Eskola et al., 2002).
Synthesis and Properties of Fluorinated Polyamides
Liu et al. (2013) focused on synthesizing new diamines containing pyridine and trifluoromethylphenyl groups, relevant to the structural domain of N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide. These compounds were used in the preparation of fluorinated polyamides, demonstrating properties such as solubility in organic solvents and high-temperature stability. This research contributes to the development of materials with potential applications in various industries (Liu et al., 2013).
Role in Orexin-1 Receptor Mechanisms
Piccoli et al. (2012) investigated compounds structurally similar to N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide in the context of orexin-1 receptor mechanisms. Their study on compulsive food consumption in rats contributes to understanding the role of such compounds in neuropsychopharmacology (Piccoli et al., 2012).
Electrophoretic Deposition with Bioactive Glass
Hayashi and Takasu (2015) explored the polymerization of 2-oxazolines and their application in electrophoretic deposition with bioactive glass. Their work demonstrates the versatility of compounds related to N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide in biomedical and material science applications (Hayashi & Takasu, 2015).
Propriétés
IUPAC Name |
N'-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[3-(2-oxopyrrolidin-1-yl)propyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27FN4O6S/c21-15-5-7-16(8-6-15)32(29,30)25-12-3-13-31-18(25)14-23-20(28)19(27)22-9-2-11-24-10-1-4-17(24)26/h5-8,18H,1-4,9-14H2,(H,22,27)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVJSJXPYHGPVRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCCNC(=O)C(=O)NCC2N(CCCO2)S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27FN4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(3-(2-oxopyrrolidin-1-yl)propyl)oxalamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

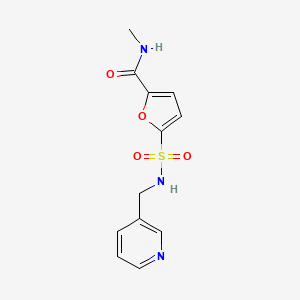

![(Z)-2-cyano-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-phenylprop-2-enamide](/img/structure/B2977268.png)
![7-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-3-(4-fluorophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977269.png)
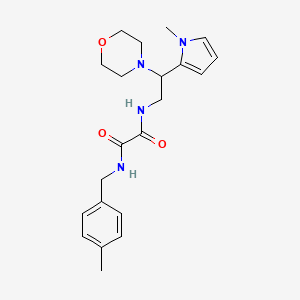
![6-ethoxy-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2977271.png)
![3,9-di((E)-but-2-en-1-yl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2977274.png)
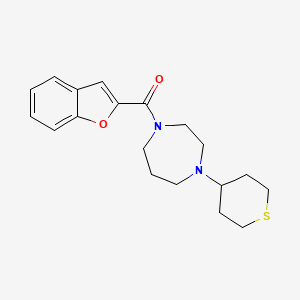
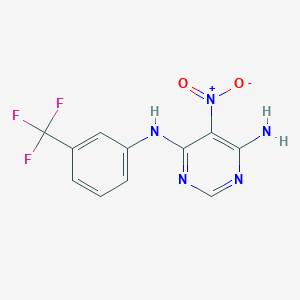
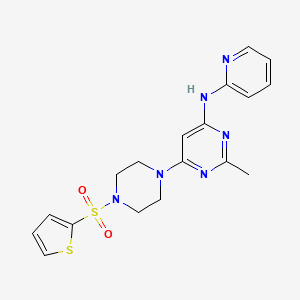
![9-ethyl-5-methyl-3-(p-tolyl)-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2977282.png)
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2977283.png)
